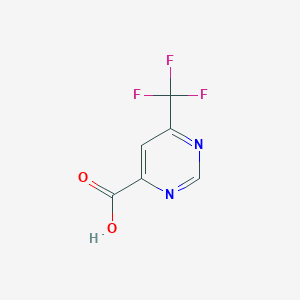

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)10-2-11-4/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXLCQPTBOJNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652970 | |

| Record name | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-99-4 | |

| Record name | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a critical building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a detailed and validated synthesis protocol, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a comprehensive understanding of this versatile reagent. The Chemical Abstracts Service (CAS) number for this compound is 933721-99-4 [1][2].

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and a wide array of therapeutic agents[3][4]. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity[5]. This compound synergistically combines these features, offering a synthetically versatile intermediate for creating complex molecules with desirable pharmacokinetic and pharmacodynamic profiles. Its structure is particularly valuable for targeting a range of biological pathways implicated in diseases from cancer to infectious agents[4][6].

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The properties of this compound are summarized below. These predicted and experimental values are critical for reaction setup, purification, and formulation.

| Property | Value | Source |

| CAS Number | 933721-99-4 | [1][2] |

| Molecular Formula | C6H3F3N2O2 | [7] |

| Molecular Weight | 192.10 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Boiling Point | 294.4 ± 40.0 °C (Predicted) | [8] |

| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 2.38 ± 0.10 (Predicted) | [8] |

| Storage Temperature | Room Temperature | [2][8] |

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the carboxylic acid, a key consideration for reactions involving this functional group[5][9].

Synthesis and Characterization: A Validated Protocol

While multiple synthetic routes may exist, a common approach to pyrimidine-4-carboxylic acids involves the cyclization of appropriately substituted precursors. The synthesis of this compound often starts from precursors containing the trifluoromethyl-pyrimidine core.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis, emphasizing the key stages of reaction, workup, and purification. This is a representative pathway, and specific reagents and conditions can be optimized based on laboratory capabilities and starting material availability.

Caption: Conceptual workflow for the synthesis and validation of the target compound.

Experimental Causality:

-

Choice of Precursor: Starting with a di-halogenated pyrimidine like 2,4-dichloro-6-(trifluoromethyl)pyrimidine allows for selective functionalization. One halogen can be displaced to build the main scaffold, while the other can be converted to the carboxylic acid in a subsequent step.

-

Hydrolysis: Acidic or basic hydrolysis is a standard and reliable method for converting a nitrile or ester precursor to the final carboxylic acid. The choice of acidic versus basic conditions depends on the stability of other functional groups in the molecule.

-

Purification: Recrystallization is often the most efficient method for purifying solid carboxylic acids, as it can effectively remove soluble impurities. If co-eluting impurities are present, column chromatography may be necessary. The trustworthiness of the final product hinges on this step.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties[4].

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrimidine scaffold is frequently employed for this purpose. For instance, derivatives of 5-(trifluoromethyl)pyrimidine have been synthesized and evaluated as potent EGFR (Epidermal Growth Factor Receptor) inhibitors for anticancer applications[10]. The carboxylic acid group of the title compound serves as a synthetic handle to be converted into amides or other functional groups, enabling the exploration of structure-activity relationships (SAR).

The diagram below illustrates the logical relationship of how this building block is incorporated into more complex, biologically active molecules.

Caption: Role of the title compound as a key building block in a drug discovery cascade.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives are investigated for a multitude of therapeutic applications, including:

-

Antiviral Agents: As inhibitors of viral replication enzymes[4].

-

Immunology: As modulators of immune responses, for example, as TLR8 antagonists[11][12].

-

Neurological Disorders: Acting on various central nervous system targets[4].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2)[1][13]. It may also cause respiratory irritation[1][13].

-

Precautionary Measures:

Always consult the most current Safety Data Sheet (SDS) from your supplier before use[1][13][14].

Conclusion

This compound (CAS: 933721-99-4) is a high-value chemical intermediate with significant utility in drug discovery and medicinal chemistry. Its unique combination of a pyrimidine core and a trifluoromethyl group provides a powerful tool for developing next-generation therapeutics with enhanced properties. A solid understanding of its synthesis, properties, and safe handling is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

- 6-Trifluoromethyl-pyrimidine-4-carboxylic acid - Safety D

- 6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid. FUJIFILM Wako Chemicals.

- 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

- 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4. ChemicalBook.

- Safety d

- SAFETY D

- SAFETY D

- Optimization of 6-(trifluoromethyl)

- 6-(3-Chloro-4-trifluoromethoxy-phenyl)-pyrimidine-4-carboxylic acid. PubChem.

- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin.

- Safety D

- Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.

- 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid. CymitQuimica.

- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Leading Chemical Supplier.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 7. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid [cymitquimica.com]

- 8. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [m.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. keyorganics.net [keyorganics.net]

Physicochemical properties of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 933721-99-4). As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery, where the pyrimidine core and the trifluoromethyl group impart unique electronic and metabolic properties to target molecules.[1] This document details the compound's structural characteristics, core physicochemical parameters, and spectroscopic profile. Furthermore, it offers field-proven, step-by-step experimental protocols for the determination of critical properties such as pKa and solubility, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate whose value is rooted in the synergistic combination of its pyrimidine ring and the trifluoromethyl (-CF3) substituent. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, recognized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles.[1]

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. The -CF3 group is strongly electron-withdrawing, which significantly impacts the electronic properties of the entire molecule.[2] This influences key parameters such as acidity (pKa) and lipophilicity (LogP), which in turn govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The C-F bond's high strength also enhances metabolic stability, a critical factor in developing robust pharmaceutical compounds.[2] This guide provides the foundational data and methodologies required to effectively utilize this potent building block in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the basis for all further investigation. The structure, depicted below, features a pyrimidine ring functionalized with a carboxylic acid at the 4-position and a trifluoromethyl group at the 6-position.

Sources

An In-Depth Technical Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(trifluoromethyl)pyrimidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its structural characteristics, synthesis, and spectroscopic profile, providing the necessary insights for its effective utilization in the laboratory.

Introduction: The Significance of the Trifluoromethyl-Pyrimidine Moiety

The pyrimidine scaffold is a cornerstone in therapeutic agent design, forming the core of numerous drugs. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile. The high electronegativity and metabolic stability of the -CF3 group can improve binding affinity, membrane permeability, and resistance to metabolic degradation, making trifluoromethyl-substituted heterocycles highly valuable in drug discovery and crop protection. This compound (CAS No. 933721-99-4) serves as a versatile intermediate, combining the essential pyrimidine core with the advantageous properties of the trifluoromethyl group and a reactive carboxylic acid handle for further chemical modification.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its structure features a pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 6-position and a carboxylic acid group at the 4-position.

Below is a table summarizing its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 933721-99-4 | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |

| Molecular Weight | 192.10 g/mol | Inferred |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 294.4 ± 40.0 °C | [1] |

| Predicted Density | 1.575 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.38 ± 0.10 | [1] |

Synthesis of this compound

A definitive, step-by-step published synthesis protocol for this compound is not widely available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. The synthesis of related 6-(trifluoromethyl)pyrimidine derivatives frequently commences from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[5] A general method for preparing 2-trifluoromethyl pyrimidine-4-carboxylic acids has also been patented, suggesting a viable synthetic strategy.[6]

A potential synthetic pathway is outlined below. This proposed route is for illustrative purposes and would require laboratory optimization.

Caption: Proposed synthesis of this compound.

Experimental Rationale:

-

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement. The chloro group at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. Reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with a cyanide source, such as sodium cyanide, would likely lead to the selective displacement of the 4-chloro group to introduce a nitrile functionality.

-

Hydrolysis: The resulting 4-cyano-6-(trifluoromethyl)pyrimidine can then be hydrolyzed to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).[7]

Spectroscopic and Analytical Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectroscopic properties of related compounds and functional groups, a predicted profile can be established. Commercial suppliers indicate the availability of such data, confirming its characterization in a laboratory setting.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxylic acid will likely appear as a broad singlet far downfield, typically in the 10-13 ppm range. The two aromatic protons on the pyrimidine ring will appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will be more complex. The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons of the pyrimidine ring will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions:

-

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]

-

A strong C=O stretching absorption for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.[9]

-

Strong C-F stretching absorptions associated with the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.

-

C-N and C=C stretching vibrations from the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) corresponding to the molecular weight of 192.10 would be expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the pyrimidine ring may also be observed.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry

The pyrimidine core is a well-established pharmacophore in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The presence of the carboxylic acid group allows for the straightforward formation of amide bonds, esters, and other functional groups, enabling the construction of compound libraries for high-throughput screening. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of the final drug candidates.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 3. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid(933721-99-4) 1H NMR [m.chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Navigating the Synthesis and Supply of a Key Building Block: A Technical Guide to 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds have emerged as indispensable tools for innovation. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among these valuable scaffolds, the pyrimidine nucleus holds a prominent position due to its prevalence in biologically active compounds.[1] This guide focuses on a particularly valuable building block: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid. Its unique combination of a trifluoromethyl group and a carboxylic acid moiety on a pyrimidine ring makes it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic or industrial applications.[2] This document, authored from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of its commercial availability, synthesis, and key applications, thereby empowering researchers to leverage this potent synthon in their work.

Commercial Availability: Sourcing High-Purity this compound

The accessibility of starting materials is a critical first step in any research and development pipeline. For this compound (CAS No. 933721-99-4), a number of reputable chemical suppliers offer this compound, ensuring its availability for laboratory-scale synthesis and larger-volume applications.[3][4] When selecting a supplier, it is imperative to consider not only the cost but also the purity, available analytical data, and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Fujifilm Wako Chemicals | 6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid | 933721-99-4 | Not specified | Manufactured by Fluorochem Ltd.[5] |

| Matrix Scientific | 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid (related compound) | 945717-59-9 | Not specified | Offers a wide range of pyrimidine derivatives.[1][6] |

| ChemicalBook | 6-Trifluoromethyl-pyrimidine-4-carboxylic acid | 933721-99-4 | Not specified | Provides access to spectroscopic data such as 1H NMR, IR, and MS.[3][7] |

Note: Purity levels and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Strategies: A Deeper Look into the Chemistry of Trifluoromethylated Pyrimidines

The synthesis of substituted pyrimidines is a well-established field, often relying on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For this compound, a plausible and efficient synthetic route would involve the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl synthon with an appropriate C1-N-C-N building block.

Below is a proposed synthetic workflow, grounded in established chemical principles.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate (Trifluoromethylated β-ketoester)

-

To a solution of diethyl malonate in a suitable aprotic solvent (e.g., dichloromethane), add a base such as sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Slowly add trifluoroacetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a dilute acid and extract the product with an organic solvent.

-

Purify the crude product by vacuum distillation to yield the trifluoromethylated β-ketoester.

Step 2: Synthesis of 6-(Trifluoromethyl)pyrimidin-4(3H)-one (Intermediate pyrimidinone)

-

Dissolve the trifluoromethylated β-ketoester in an alcoholic solvent (e.g., ethanol).

-

Add formamidine acetate and a base such as sodium ethoxide.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid.

-

Collect the precipitated solid by filtration and wash with a cold solvent to obtain the intermediate pyrimidinone.

Step 3: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine (Chlorinated pyrimidine intermediate)

-

Treat the intermediate pyrimidinone with an excess of phosphorus oxychloride (POCl3).

-

Heat the reaction mixture under reflux for several hours.

-

Carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice.

-

Extract the chlorinated pyrimidine intermediate with an organic solvent.

-

Purify the product by column chromatography.

Step 4: Synthesis of this compound

-

Hydrolyze the ester group of the chlorinated pyrimidine intermediate using either acidic or basic conditions. For example, refluxing in a mixture of aqueous sodium hydroxide and an organic co-solvent.

-

After the hydrolysis is complete, acidify the reaction mixture to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques. While specific spectra should be obtained for each synthesized batch, typical expected data from sources like ChemicalBook include:[7]

-

¹H NMR: Protons on the pyrimidine ring will exhibit characteristic chemical shifts, and the carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the trifluoromethyl carbon, the carboxylic acid carbon, and the carbons of the pyrimidine ring.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.

Role in the Development of Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a heterocyclic core. The pyrimidine scaffold is a common motif in these drugs. The trifluoromethyl group can enhance the binding of a molecule to the ATP-binding pocket of a kinase through favorable interactions, and can also improve the pharmacokinetic properties of the drug candidate. The carboxylic acid group of this compound can be readily converted to an amide, allowing for the introduction of various side chains to probe the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.

Caption: Application in the synthesis of kinase inhibitor candidates.

Use in the Synthesis of Toll-Like Receptor (TLR) Modulators

Recent research has highlighted the role of pyrimidine derivatives as modulators of Toll-like receptors (TLRs), which are involved in the innate immune response. For instance, derivatives of 6-(trifluoromethyl)pyrimidine have been investigated as TLR8 antagonists.[8][9] The synthesis of these compounds often involves nucleophilic aromatic substitution and Suzuki coupling reactions on a pyrimidine core. This compound can serve as a precursor to such molecules, where the carboxylic acid is first converted to a group amenable to these coupling reactions.

Conclusion

This compound is a high-value building block for researchers in medicinal chemistry and materials science. Its commercial availability from several suppliers facilitates its integration into research programs. A robust understanding of its synthesis, based on fundamental principles of heterocyclic chemistry, allows for its preparation and modification in the laboratory. The unique combination of a trifluoromethyl group and a carboxylic acid on a pyrimidine scaffold provides a versatile platform for the development of novel compounds with a wide range of potential applications, from targeted cancer therapies to immunomodulatory agents. As our understanding of the role of fluorinated heterocycles in molecular recognition and pharmacology continues to grow, the importance of synthons like this compound is set to increase even further.

References

- Matrix Scientific. 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

- Hrčak. Optimization of 6-(trifluoromethyl)

- FUJIFILM Wako Chemicals. pyrimidine-4-carboxylic acid・6-(Trifluoromethyl).

- ChemicalBook. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid(933721-99-4) 1H NMR.

- Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- ChemScene. Building blocks | Bioactive small molecules.

- CymitQuimica. 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid.

- Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-2-carboxylic acid 97%.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.

- Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-2-carboxylic acid 97%.

- M

- Ivy Fine Chemicals. 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid [CAS: 878742-59-7].

- Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-2-carboxylic acid 97%.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697.

- Sigma-Aldrich. (4-Isopropylphenyl)acetaldehyde.

- Sigma-Aldrich.

- ChemicalBook. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4.

- 알앤디메이트. 6-TRIFLUOROMETHYL-PYRIMIDINE-4-CARBOXYLIC ACID.

- Sigma-Aldrich. Tin(II) oxide particle size = 60 micron, powder, 97 21651-19-4.

- Sigma-Aldrich. Tin(II) oxide particle size = 60 micron, powder, 97 21651-19-4.

Sources

- 1. Pyrimidines [matrixscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [chemicalbook.com]

- 4. rndmate.com [rndmate.com]

- 5. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 7. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid(933721-99-4) 1H NMR [m.chemicalbook.com]

- 8. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

6-(Trifluoromethyl)pyrimidine-4-carboxylic acid solubility data

An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Introduction: The Strategic Importance of Solubility Profiling

In modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF3) group is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] The compound this compound combines these features, making it a valuable building block in pharmaceutical synthesis.[5] However, for any compound to advance as a drug candidate, its physicochemical properties must be thoroughly characterized. Poor aqueous solubility is a primary cause of compound attrition, as it can severely limit bioavailability and lead to unreliable data in biological assays.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility profile of this compound. We will delve into its core physicochemical parameters, the principles governing its solubility in aqueous and organic media, and the gold-standard experimental protocols for its accurate determination. The narrative emphasizes the causal relationships between molecular structure, experimental design, and data interpretation, providing a self-validating framework for solubility assessment.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is not an isolated value but is governed by an interplay of its intrinsic physicochemical properties. For an ionizable molecule like this compound, the acid dissociation constant (pKa) and the partition coefficient (LogP) are the most critical predictors of its behavior.

| Property | Value / Observation | Source | Significance for Solubility |

| Molecular Formula | C₆H₃F₃N₂O₂ | N/A | Basic molecular identity. |

| Molecular Weight | 192.10 g/mol | N/A | Influences diffusion and dissolution rates. |

| Appearance | White to off-white solid | [6] | Confirms the physical state at room temperature. |

| pKa (Predicted) | 2.38 ± 0.10 | [6] | Crucial Parameter : Indicates a relatively strong carboxylic acid. The compound will be >99.9% ionized at physiological pH (7.4), dramatically increasing aqueous solubility. |

| Lipophilicity (LogP) | Not experimentally determined. | N/A | The CF3 group generally increases lipophilicity compared to a hydrogen substituent, which can decrease aqueous solubility of the neutral form but may enhance solubility in organic media.[3] |

The most telling feature is the predicted pKa of 2.38.[6] The strongly electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to unsubstituted aromatic carboxylic acids (e.g., benzoic acid, pKa ≈ 4.2).[3][7] This low pKa is the dominant factor controlling the compound's aqueous solubility.

Aqueous Solubility Profile: A pH-Dependent Phenomenon

Due to its acidic nature, the aqueous solubility of this compound is intrinsically linked to the pH of the medium. The molecule exists in a pH-dependent equilibrium between its protonated, neutral form (HA), which is less soluble, and its deprotonated, anionic carboxylate form (A⁻), which is significantly more soluble due to its charge.

Caption: pH-Dependent Solubility Equilibrium.

At a pH below the pKa (e.g., pH 1-2), the compound will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium shifts dramatically toward the highly soluble anionic form. At physiological pH (7.4), the Henderson-Hasselbalch equation predicts that the compound will be almost entirely deprotonated, leading to maximal aqueous solubility. This is a critical insight for designing in vitro assays and formulation strategies. While experimental data for the target molecule is not publicly available, the parent compound, pyrimidine-4-carboxylic acid, has a solubility of approximately 1 mg/mL in PBS at pH 7.2.[8][9] Given the enhanced acidity and ionization of the trifluoromethyl derivative, its solubility at this pH is expected to be comparable or greater.

Solubility in Organic Solvents

Solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for biological screening. Data for the parent compound, pyrimidine-4-carboxylic acid, provides a useful baseline.

| Solvent | Solubility of Pyrimidine-4-carboxylic Acid | Source | Rationale and Expected Behavior of CF3-Derivative |

| DMSO | ~20 mg/mL | [8][9] | High Solubility Expected . DMSO is a polar aprotic solvent that can effectively solvate both the polar carboxylic acid group and the pyrimidine ring. The CF3 group should not negatively impact this. |

| DMF | 2-5 mg/mL | [8][9] | Good Solubility Expected . Similar to DMSO, DMF is a polar aprotic solvent capable of strong hydrogen bond acceptance. |

| Ethanol | ~0.25 mg/mL | [8][9] | Moderate Solubility Expected . Ethanol is a polar protic solvent. The increased lipophilicity from the CF3 group may slightly enhance solubility compared to the parent compound. |

| Methanol | N/A | N/A | Moderate to Good Solubility Expected . Studies on other pyrimidine derivatives show that solubility in methanol generally increases with temperature.[10] |

The high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for serial dilution in kinetic solubility assays and other biological testing cascades.

Experimental Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given medium and is the gold-standard measurement for drug development.[1] The shake-flask method is the most reliable way to determine this value.

Causality Behind the Protocol: This method is designed to achieve a saturated solution at equilibrium. By adding an excess of solid, we ensure that the dissolution and precipitation rates become equal over time.[1] The extended incubation period (24-48 hours) is critical to overcome kinetic barriers, and analysis of the supernatant ensures that only the dissolved compound is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. A visual excess of solid material must remain.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifuge the vials at high speed (e.g., >10,000 g) and then filter the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Prepare a standard calibration curve by dissolving a known weight of the compound in a suitable organic solvent (like DMSO or acetonitrile) and diluting it in the analysis solvent.

-

Accurately dilute the filtered supernatant into the analysis solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the diluted sample and calibration standards using a validated analytical method, typically HPLC-UV.

-

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response (e.g., peak area) to the calibration curve. This value represents the thermodynamic solubility.

Caption: Thermodynamic Solubility Workflow.

Experimental Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a higher-throughput assessment used in early drug discovery to quickly flag compounds with potential solubility liabilities.[1] It measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.

Causality Behind the Protocol: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. It measures the apparent solubility under non-equilibrium conditions, where the compound may exist in a supersaturated state before precipitating.[1]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Dilution: In a microplate, add the aqueous buffer (e.g., PBS, pH 7.4) first. Then, add a small volume of the DMSO stock solution to achieve the desired final concentration (typically keeping the final DMSO concentration ≤1%).

-

Incubation: Cover the plate and shake for a short period (e.g., 1.5 to 2 hours) at room temperature.

-

Precipitation Detection: Measure the amount of precipitation using an automated instrument. Common methods include:

-

Nephelometry: Directly measures light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: Measures the drop in absorbance in the supernatant after centrifugation/filtration compared to a reference plate.

-

-

Calculation: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Conclusion and Forward Outlook

While specific experimental solubility data for this compound is not widely published, a thorough analysis of its physicochemical properties provides a robust framework for predicting its behavior and designing empirical studies. The low predicted pKa is the paramount feature, ensuring that the compound will be highly ionized and thus highly soluble in aqueous media at neutral and basic pH. Its predicted high solubility in polar aprotic solvents like DMSO facilitates its use in research and discovery workflows.

For any drug development program utilizing this or similar scaffolds, the experimental protocols outlined herein are essential. The thermodynamic shake-flask method provides the definitive data required for lead optimization and pre-formulation, while kinetic solubility assays offer the high-throughput capability needed for early-stage screening. A comprehensive understanding and application of these principles and methods are indispensable for successfully advancing potent chemical matter toward clinical reality.

References

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 933721-99-4・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid・6-(Trifluoromethyl)-pyrimidine-4-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 6-Trifluoromethyl-pyrimidine-4-carboxylic acid CAS#: 933721-99-4 [m.chemicalbook.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Pyrimidine Carboxylic Acids

For the discerning researcher, scientist, and drug development professional, the pyrimidine nucleus represents a cornerstone of medicinal chemistry and molecular biology. Its derivatives, particularly the carboxylic acid-functionalized variants, have a rich and storied history, evolving from curiosities of natural product chemistry to indispensable scaffolds in modern therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, and biological significance of pyrimidine carboxylic acids, offering field-proven insights and a rigorous scientific narrative.

Part 1: The Dawn of Discovery - Orotic Acid and the Genesis of a Field

The story of pyrimidine carboxylic acids is inextricably linked to the discovery of orotic acid (uracil-6-carboxylic acid). Initially isolated from cow's milk, it was once miscategorized as vitamin B13.[1][2] It is now understood to be a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a pathway essential for the formation of DNA and RNA.[3] The elucidation of orotic acid's role in this fundamental biological process was a pivotal moment, shifting its perception from a simple dietary component to a crucial metabolite.[2][4]

The early systematic study of pyrimidines began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea and malonic acid.[5] This was followed by Pinner's synthesis of pyrimidine derivatives in 1884 and his subsequent coining of the term "pyrimidin" in 1885.[5] The parent pyrimidine compound was finally prepared in 1900 by Gabriel and Colman.[5] These foundational discoveries laid the groundwork for the future exploration of more complex pyrimidine structures, including the carboxylic acid derivatives that would prove to be of immense biological and therapeutic importance.

Part 2: The Art and Science of Synthesis - From Classical Condensations to Modern Methodologies

The synthesis of the pyrimidine ring is a mature field, yet one that continues to evolve with the advent of new catalytic systems and a deeper understanding of reaction mechanisms. The classical and still widely utilized approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment such as urea, thiourea, or guanidine.[5][6]

One of the most notable classical methods is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[7][8] This reaction, first reported in 1891, offers a straightforward and atom-economical route to a diverse range of pyrimidine derivatives.

Experimental Protocol: A Classic Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aromatic aldehyde, ethyl acetoacetate, and urea.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

-

Reaction Conditions: Heat the mixture, often under solvent-free conditions or in a solvent such as ethanol, and monitor the reaction progress by thin-layer chromatography.

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into crushed ice. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent to yield the pure dihydropyrimidinone.

The causality behind the choice of an acid catalyst lies in its ability to activate the aldehyde carbonyl group towards nucleophilic attack by the urea, thereby initiating the cyclization cascade. The self-validating nature of this protocol is evident in the crystalline nature of the product, which allows for straightforward purification and characterization.

Contemporary synthetic chemistry has introduced a plethora of new methods for constructing the pyrimidine core, often with improved yields, milder reaction conditions, and greater functional group tolerance.[9][10] These include:

-

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields in classical condensation reactions.[8]

-

Catalytic approaches: The use of transition metal catalysts, such as iridium, has enabled novel multicomponent syntheses of pyrimidলাইনেs from simple starting materials like alcohols and amidines.[9]

-

Flow chemistry: This technology allows for the continuous and scalable synthesis of pyrimidine derivatives with precise control over reaction parameters.

The evolution of these synthetic strategies has been instrumental in expanding the chemical space accessible to medicinal chemists, facilitating the development of novel pyrimidine-based drug candidates.[11][12]

Part 3: The Biological Imperative - Pyrimidine Carboxylic Acids in Cellular Metabolism

The biological significance of pyrimidine carboxylic acids is most profoundly illustrated by the central role of orotic acid in the de novo pyrimidine biosynthetic pathway.[13][14] This pathway is a fundamental process for producing the pyrimidine nucleotides essential for life.[3][15]

The synthesis of orotic acid begins with the formation of carbamoyl phosphate, which then reacts with aspartate.[3][13] A series of enzymatic steps leads to the formation of dihydroorotate, which is then oxidized by the mitochondrial enzyme dihydroorotate dehydrogenase to yield orotic acid.[1][13] Orotic acid is subsequently converted to orotidine-5'-monophosphate (OMP), a direct precursor to uridine monophosphate (UMP), which is the parent compound for all other pyrimidine nucleotides.[1][2]

Caption: De novo pyrimidine biosynthesis pathway highlighting the formation of orotic acid.

Defects in this pathway can lead to genetic disorders such as orotic aciduria, characterized by the accumulation of orotic acid.[16] This condition underscores the critical importance of tightly regulated pyrimidine metabolism for human health.

Part 4: Therapeutic Frontiers - The Legacy and Future of Pyrimidine Carboxylic Acids in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs with diverse therapeutic applications.[11][12] The carboxylic acid functionality can serve as a crucial pharmacophore, a bioisostere for other functional groups, or a handle for further chemical modification.

The development of pyrimidine-based drugs was significantly influenced by the concept of antimetabolites. The observation that some tumors incorporate uracil more readily than normal tissues spurred the development of pyrimidine analogs designed to interfere with nucleic acid synthesis.[17] This led to the synthesis of iconic anticancer agents like 5-fluorouracil (5-FU) .[17][18] While not a carboxylic acid itself, the development of 5-FU and other pyrimidine analogs paved the way for a deeper understanding of how to therapeutically target pyrimidine metabolism.

Today, pyrimidine carboxylic acids and their derivatives are integral to drug discovery efforts across numerous disease areas, including:

-

Oncology: As anticancer agents that inhibit key enzymes in nucleotide metabolism or signaling pathways.[11][19]

-

Infectious Diseases: As antiviral, antibacterial, and antifungal agents.[11][20]

-

Central Nervous System (CNS) Disorders: As agents targeting various receptors and enzymes in the brain.[21][22]

-

Inflammation and Immunology: As modulators of immune responses.[19]

The versatility of the pyrimidine carboxylic acid scaffold ensures its continued relevance in the ongoing quest for novel and effective medicines.

Caption: A generalized workflow for the discovery of pyrimidine-based drugs.

Conclusion

From their initial discovery as natural products to their current status as indispensable building blocks in drug discovery, pyrimidine carboxylic acids have had a profound impact on science and medicine. The continuous innovation in synthetic methodologies, coupled with a growing understanding of their biological roles, ensures that these remarkable heterocycles will remain at the forefront of scientific exploration for years to come. This guide has provided a comprehensive overview of their journey, equipping researchers with the foundational knowledge and technical insights necessary to contribute to the next chapter in the story of pyrimidine carboxylic acids.

References

-

Wikipedia. Orotic acid. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. [Link]

-

Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance. PubMed. [Link]

-

The Science of Orotic Acid: From Cellular Function to Health Benefits. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Orotate (orotic acid): An essential and versatile molecule. PubMed. [Link]

-

Olympus MIC-D: Polarized Light Gallery - Orotic Acid. Molecular Expressions. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

- Synthesis method of orotic acid.

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. [Link]

- Preparation method for orotic acid.

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of pyrimidinone carboxylic acids. ResearchGate. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. [Link]

-

Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]

-

Pyrimidine metabolism. Wikipedia. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

(PDF) Biological and medicinal significance of pyrimidines. ResearchGate. [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

-

Pyrimidine Biosynthesis. CD Biosynsis. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

-

Pyrimidine biosynthesis: Significance and symbolism. [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. [Link]

-

Pyrimidine Metabolism-Biochemistry. YouTube. [Link]

-

Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

Pyrimidine - Synthesis & Reactions. YouTube. [Link]

Sources

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 14. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]

- 15. Pyrimidine biosynthesis: Significance and symbolism [wisdomlib.org]

- 16. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Orotic Acid [micro.magnet.fsu.edu]

- 17. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. eurekaselect.com [eurekaselect.com]

The Trifluoromethyl Group: A Cornerstone in the Design of Advanced Pyrimidine Compounds

An In-Depth Technical Guide:

As a Senior Application Scientist, my experience in the field has consistently highlighted a crucial molecular manipulation for enhancing the therapeutic potential of heterocyclic compounds: the strategic incorporation of the trifluoromethyl (CF3) group. This guide provides an in-depth exploration of the multifaceted role this seemingly simple substituent plays when appended to the pyrimidine scaffold, a core motif in numerous pharmaceuticals and agrochemicals. We will move beyond simple definitions to explore the causal mechanisms behind its effects, supported by field-proven insights and methodologies.

The Trifluoromethyl Group: More Than a Bulky Methyl

In drug design, the trifluoromethyl group is a powerful bioisostere, often used to replace methyl or chloro groups.[1] However, its influence extends far beyond simple steric mimicry. Its unique properties stem from the three highly electronegative fluorine atoms, which create a cascade of electronic and physical effects.

-

Profound Electronegativity: The CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] This attribute fundamentally alters the electronic distribution within the pyrimidine ring, impacting reactivity, pKa, and intermolecular interactions.

-

Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property critical for modulating a molecule's ability to cross biological membranes.[3] Its introduction can significantly improve a compound's solubility in fats and non-polar environments, which is a key factor in drug absorption and bioavailability.[1][3][4] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[1][3] This inherent strength renders the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This is a primary reason for its inclusion in drug candidates—to block metabolic hotspots, increase biological half-life, and ultimately lower the required therapeutic dose.[1]

This protocol is representative of a multi-step synthesis used to generate a library of derivatives for structure-activity relationship (SAR) studies. [5][6][7] Step 1: Ring Closure to form Hydroxy Intermediate

-

To a solution of sodium ethoxide (prepared by dissolving 1.1 eq. of sodium in anhydrous ethanol), add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.).

-

Add guanidine hydrochloride (1.1 eq.) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.

-

Causality Check: The strong base (ethoxide) facilitates the condensation reaction between the trifluoromethyl β-ketoester and guanidine, leading to the formation of the stable pyrimidine ring.

-

Step 2: Chlorination of the Hydroxy Intermediate

-

Suspend the dried hydroxy intermediate (1.0 eq.) in phosphorus oxychloride (POCl3, 5-10 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine.

-

Self-Validation: This chlorinated intermediate is a key platform molecule. Its purity, confirmed by NMR and MS, is critical for the success of subsequent nucleophilic substitution reactions.

-

Step 3: Nucleophilic Aromatic Substitution

-

Dissolve the chloro intermediate (1.0 eq.) and the desired amine nucleophile (1.2 eq.) in a suitable solvent such as isopropanol or DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq.).

-

Heat the reaction mixture at 80-120 °C for 12-24 hours.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the final compound via column chromatography or recrystallization.

Step 4: Structural Characterization

-

NMR Spectroscopy: Confirm the structure using ¹H, ¹³C, and ¹⁹F NMR. The presence of the CF3 group will be evident in the ¹⁹F NMR spectrum and as characteristic quartets in the ¹³C NMR spectrum due to C-F coupling. [8][9]* Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compound. [5][8][9]

Biological Activity and Applications

The CF3-pyrimidine scaffold is a privileged structure found in compounds developed for a wide range of diseases. Its utility is a direct result of the physicochemical enhancements imparted by the trifluoromethyl group.

| Compound Class | Target/Organism | Activity Metric | Result | Reference |

| Pyrimidine-Amide Derivatives | Botryosphaeria dothidea | Antifungal Activity | Good inhibition at 50 µg/ml | [8] |

| Pyrimidinone Derivatives | Mycobacterium tuberculosis | IC₉₀ | < 5 µM | [10] |

| Thiophene-Pyrimidine Hybrids | EGFR Kinase | IC₅₀ | 0.091 µM | [7] |

| 2-Aminopyrimidine Derivatives | FLT3-D835Y Kinase | IC₅₀ | 1.5 nM | [5] |

| 2-Aminopyrimidine Derivatives | CHK1 Kinase | IC₅₀ | 3.2 nM | [5] |

| Pyrimidine Derivatives | H1975 Cancer Cells | IC₅₀ | 2.27 µM | [6] |

| Pyrimidine-Ether Derivatives | Tobacco Mosaic Virus (TMV) | Protection Activity (EC₅₀) | 103.4 µg/mL | [11] |

As the table demonstrates, trifluoromethyl pyrimidine derivatives exhibit potent activity across oncology, infectious disease, and agrochemical applications. [5][8][11][6][7][10]Compound 9u from one study, a 5-trifluoromethylpyrimidine derivative, showed an IC₅₀ value of 0.35 µM against the A549 lung cancer cell line and was found to arrest the cell cycle in the G2/M phase, highlighting its potential as an antitumor agent. [7]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the arsenal of medicinal and agricultural chemists. When appended to the pyrimidine core, it reliably enhances metabolic stability and lipophilicity while providing unique opportunities to modulate target binding and selectivity. The synthetic routes to these compounds are well-established, allowing for the systematic exploration of structure-activity relationships.

Future research will likely focus on developing more selective and efficient trifluoromethylation methods and exploring the role of CF3-pyrimidines in emerging therapeutic areas. As our understanding of disease biology deepens, the ability to fine-tune molecular properties with substituents like the trifluoromethyl group will remain indispensable in the design of next-generation therapeutics and crop protection agents.

References

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]

-

Simple synthesis of trifluoromethylated pyrimidine nucleosides. RSC Publishing. [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

-

Computational studies of pyrimidine ring-opening a, Quantum chemical... ResearchGate. [Link]

-

Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. ResearchGate. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. [Link]

-

Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Ghent University Library. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. [Link]

-

Picornavirus Inhibitors: Trifluoromethyl Substitution Provides a Global Protective Effect against Hepatic Metabolism. ACS Publications. [Link]

-

Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). ResearchGate. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Springer. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

-

Near-term quantum-classical calculations of the hydrogen molecule. arXiv. [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Pleiades Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, a key building block in modern medicinal chemistry and drug discovery. The trifluoromethyl group is a critical pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. These notes detail a robust and efficient synthetic pathway, grounded in established chemical principles, and provide step-by-step protocols for researchers and scientists in the pharmaceutical and chemical industries. The primary route described involves the cyclocondensation of a readily available fluorinated precursor followed by ester hydrolysis.

Introduction and Significance

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly influence the physicochemical and pharmacological properties of the parent molecule. The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities, modulate ring electronics, and block sites of metabolism. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, such as kinase inhibitors, antivirals, and agrochemicals.[1]

The strategic placement of the trifluoromethyl group at the 6-position and the carboxylic acid at the 4-position provides two orthogonal points for further chemical elaboration, making it a highly valuable synthon for library synthesis and lead optimization in drug development programs.

Overview of Synthetic Strategies

Several synthetic routes can be envisaged for the preparation of this compound. The most direct and widely applicable method, which will be the focus of this guide, is a convergent synthesis involving the construction of the pyrimidine ring from acyclic precursors.

Primary Synthetic Route (Route 1): Cyclocondensation and Hydrolysis

This strategy relies on the classic Principle of Pyrimidine Synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[2][3] In this case, the key precursors are ethyl 4,4,4-trifluoroacetoacetate and formamidine.

The overall transformation is a two-step process:

-

Step 1: Cyclocondensation to form ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate.

-

Step 2: Saponification (ester hydrolysis) to yield the final carboxylic acid product.

Caption: Primary synthetic workflow for the target compound.

Alternative Synthetic Routes

While less direct, other strategies could be employed:

-

Route 2: Oxidation of a Methyl Precursor: This would involve the synthesis of 4-methyl-6-(trifluoromethyl)pyrimidine followed by oxidation of the methyl group to a carboxylic acid. This approach can be effective but may require harsh oxidizing agents that could affect the trifluoromethyl group or the pyrimidine ring.

-

Route 3: Hydrolysis of a Nitrile Precursor: Synthesis of 4-cyano-6-(trifluoromethyl)pyrimidine and subsequent hydrolysis of the nitrile to the carboxylic acid is another possibility.[4][5] The challenge often lies in the initial regioselective synthesis of the required cyano-pyrimidine.

This guide will focus on the detailed protocol for the more robust and reliable Route 1 .

Detailed Protocols: Primary Synthetic Route

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 6-(Trifluoromethyl)pyrimidine-4-carboxylate

Reaction Principle: This reaction is a classic cyclocondensation. Ethyl 4,4,4-trifluoroacetoacetate, a β-ketoester, reacts with formamidine.[6][7] The more nucleophilic nitrogen of the amidine attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, and subsequent dehydration to form the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate of the β-ketoester.

Caption: Simplified mechanism of the cyclocondensation reaction.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (molar eq.) |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 1.0 |

| Formamidine acetate | 3473-63-0 | 104.11 | 1.2 |

| Sodium Ethoxide (21% in Ethanol) | 141-52-6 | 68.05 | 2.5 |

| Anhydrous Ethanol | 64-17-5 | 46.07 | - |

| Diethyl Ether | 60-29-7 | 74.12 | - |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |

| Brine | N/A | N/A | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of ketoester).

-

Add the solution of sodium ethoxide (2.5 eq.) to the ethanol at room temperature with stirring.

-

Add formamidine acetate (1.2 eq.) to the stirred solution.

-

Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) dropwise to the reaction mixture. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-